Cas no 117593-45-0 (N-phenylthian-3-amine)
N-phenylthian-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 2H-Thiopyran-3-amine, tetrahydro-N-phenyl-
- N-phenylthian-3-amine
- 117593-45-0
- EN300-160956
- AKOS012169221
-
- Inchi: 1S/C11H15NS/c1-2-5-10(6-3-1)12-11-7-4-8-13-9-11/h1-3,5-6,11-12H,4,7-9H2
- InChI Key: NSSABDJKBZGZTQ-UHFFFAOYSA-N
- SMILES: C1SCCCC1NC1=CC=CC=C1
Computed Properties
- Exact Mass: 193.09252066Da
- Monoisotopic Mass: 193.09252066Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 37.3Ų
N-phenylthian-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-160956-0.05g |
N-phenylthian-3-amine |
117593-45-0 | 0.05g |
$624.0 | 2023-06-08 | ||
| Enamine | EN300-160956-0.1g |
N-phenylthian-3-amine |
117593-45-0 | 0.1g |
$653.0 | 2023-06-08 | ||
| Enamine | EN300-160956-0.25g |
N-phenylthian-3-amine |
117593-45-0 | 0.25g |
$683.0 | 2023-06-08 | ||
| Enamine | EN300-160956-0.5g |
N-phenylthian-3-amine |
117593-45-0 | 0.5g |
$713.0 | 2023-06-08 | ||
| Enamine | EN300-160956-1.0g |
N-phenylthian-3-amine |
117593-45-0 | 1g |
$743.0 | 2023-06-08 | ||
| Enamine | EN300-160956-2.5g |
N-phenylthian-3-amine |
117593-45-0 | 2.5g |
$1454.0 | 2023-06-08 | ||
| Enamine | EN300-160956-5.0g |
N-phenylthian-3-amine |
117593-45-0 | 5g |
$2152.0 | 2023-06-08 | ||
| Enamine | EN300-160956-10.0g |
N-phenylthian-3-amine |
117593-45-0 | 10g |
$3191.0 | 2023-06-08 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11448-500MG |
N-phenylthian-3-amine |
117593-45-0 | 95% | 500MG |
¥ 2,574.00 | 2023-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN11448-1G |
N-phenylthian-3-amine |
117593-45-0 | 95% | 1g |
¥ 3,220.00 | 2023-03-15 |
N-phenylthian-3-amine Suppliers
N-phenylthian-3-amine Related Literature
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on N-phenylthian-3-amine
Introduction to N-phenylthian-3-amine (CAS No. 117593-45-0)
N-phenylthian-3-amine, with the chemical formula C₈H₉NS, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound is characterized by its unique structural properties, which make it a valuable intermediate in the development of various bioactive molecules. The presence of both aromatic and heterocyclic components in its molecular structure endows it with distinctive chemical reactivity, facilitating its application in synthetic pathways and drug design.
The CAS number 117593-45-0 serves as a unique identifier for this compound, ensuring precise classification and reference in scientific literature and industrial applications. This numbering system is crucial for maintaining consistency across different research studies, patents, and commercial product listings. The N-phenylthian-3-amine structure itself consists of a phenyl ring attached to a thiazole ring, with an amine functional group at the 3-position of the thiazole. This configuration allows for multiple points of interaction with other molecular entities, making it a versatile building block in medicinal chemistry.
In recent years, the N-phenylthian-3-amine derivative has garnered attention due to its potential applications in the development of novel therapeutic agents. Researchers have been exploring its role as a precursor in synthesizing compounds with antimicrobial, anti-inflammatory, and anticancer properties. The thiazole moiety, in particular, is well-documented for its biological activity and has been incorporated into numerous drugs approved by regulatory agencies worldwide.
One of the most compelling aspects of N-phenylthian-3-amine is its reactivity towards various functional groups, which allows for extensive modifications and derivatization. This flexibility has enabled scientists to create a diverse array of analogs with tailored properties. For instance, substitution at different positions on the phenyl ring or the thiazole core can significantly alter the pharmacokinetic and pharmacodynamic profiles of the resulting compounds. Such modifications are essential for optimizing drug efficacy while minimizing side effects.
Recent advancements in computational chemistry have further enhanced the understanding of N-phenylthian-3-amine's interactions within biological systems. Molecular modeling studies have revealed that this compound can bind to specific protein targets, suggesting its potential as an inhibitor or modulator of various enzymatic pathways. These insights have guided experimental efforts to develop more potent and selective derivatives for therapeutic use.
The synthesis of N-phenylthian-3-amine typically involves multi-step organic reactions, starting from readily available precursors such as thiophene derivatives and aniline-based compounds. The process often requires careful control of reaction conditions to ensure high yield and purity. Advances in catalytic methods have improved the efficiency of these synthetic routes, making large-scale production more feasible.
In addition to its pharmaceutical applications, N-phenylthian-3-amine has shown promise in material science. Its ability to form stable complexes with metals has led to investigations into its use as a ligand in catalytic systems. Such complexes can be employed in various industrial processes, including polymerization reactions and cross-linking mechanisms.
The regulatory landscape for N-phenylthian-3-amine is generally favorable for research and development purposes. However, compliance with safety guidelines remains paramount due to its reactive nature. Proper handling procedures must be followed to prevent unintended side reactions or hazards during laboratory work.
Future research directions for N-phenylthian-3-amine include exploring its role in drug discovery pipelines and developing novel synthetic methodologies. The integration of machine learning algorithms into molecular design could accelerate the identification of promising derivatives with enhanced biological activity. Collaborative efforts between academia and industry are likely to drive innovation in this area.
The versatility of N-phenylthian-3-amine makes it a cornerstone compound in modern chemical biology and medicinal chemistry. Its unique structural features offer numerous opportunities for further exploration, ensuring its continued relevance in scientific research and therapeutic development.
117593-45-0 (N-phenylthian-3-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)